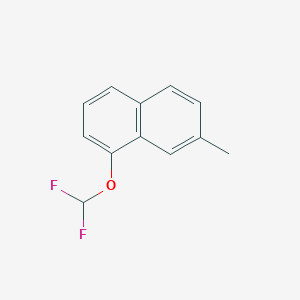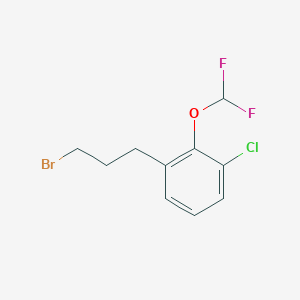
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one is a chiral compound with a specific stereochemistry It is characterized by the presence of a piperidine ring substituted with a methyl group and a phenyl ring attached to a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with a Methyl Group: The piperidine ring is then methylated using methylating agents such as methyl iodide under basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one: The enantiomer of the compound with different stereochemistry.
1-(4-(3-Methylpiperidin-1-YL)phenyl)ethanone: A similar compound with an ethanone group instead of a propanone group.
1-(4-(3-Methylpiperidin-1-YL)phenyl)butan-1-one: A similar compound with a butanone group instead of a propanone group.
Uniqueness
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its unique structure also allows for specific synthetic applications and potential therapeutic uses.
属性
分子式 |
C15H21NO |
|---|---|
分子量 |
231.33 g/mol |
IUPAC 名称 |
1-[4-[(3S)-3-methylpiperidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C15H21NO/c1-3-15(17)13-6-8-14(9-7-13)16-10-4-5-12(2)11-16/h6-9,12H,3-5,10-11H2,1-2H3/t12-/m0/s1 |
InChI 键 |
RRRXHPINQGEPOB-LBPRGKRZSA-N |
手性 SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC[C@@H](C2)C |
规范 SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCCC(C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)











